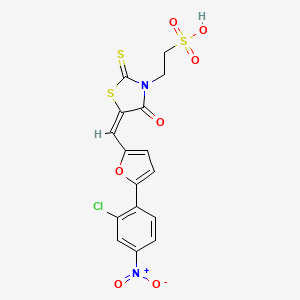

(E)-2-(5-((5-(2-chloro-4-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid

Description

The compound (E)-2-(5-((5-(2-chloro-4-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid features a thiazolidinone core (4-oxo-2-thioxothiazolidin-3-yl) conjugated to a substituted furan moiety and an ethanesulfonic acid group. Key structural elements include:

- Thiazolidinone backbone: Known for its role in medicinal chemistry, particularly in antidiabetic and antimicrobial agents.

- Furan-linked substituent: The furan ring is substituted with a 2-chloro-4-nitrophenyl group, introducing electron-withdrawing effects.

Properties

IUPAC Name |

2-[(5E)-5-[[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O7S3/c17-12-7-9(19(21)22)1-3-11(12)13-4-2-10(26-13)8-14-15(20)18(16(27)28-14)5-6-29(23,24)25/h1-4,7-8H,5-6H2,(H,23,24,25)/b14-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQXRBMGCBPAXPV-RIYZIHGNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)CCS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O7S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-2-(5-((5-(2-chloro-4-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid represents a complex organic structure that has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, alongside relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H16ClN3O5S, with a molecular weight of 421.85 g/mol. The structure features a thiazolidine ring, which is known for its biological significance, particularly in pharmacology.

Antimicrobial Activity

Research indicates that compounds with similar thiazolidine structures exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity

| Bacterial Strain | Activity (Zone of Inhibition) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 mm | |

| Escherichia coli | 12 mm | |

| Pseudomonas aeruginosa | 10 mm |

These results suggest that the compound possesses moderate to good antibacterial activity, comparable to standard antibiotics like ciprofloxacin.

Anticancer Activity

The anticancer potential of the compound has been evaluated in several studies. Notably, derivatives of thiazolidinones have shown promising results against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study investigating the cytotoxic effects of similar thiazolidinone derivatives, it was reported that compounds exhibited IC50 values as low as 0.31 µM against the HT-29 colon cancer cell line. The mechanism of action is believed to involve the inhibition of key cellular pathways associated with cancer progression.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

The data indicates that the compound may act as a potent inhibitor of cancer cell proliferation, potentially through mechanisms involving apoptosis and cell cycle arrest.

Antioxidant Activity

The antioxidant properties of similar compounds have also been explored. Thiazolidinone derivatives have demonstrated significant activity in reducing oxidative stress markers.

Table 3: Antioxidant Activity Assays

These findings suggest that the compound can effectively neutralize free radicals, contributing to its potential therapeutic applications in oxidative stress-related diseases.

The proposed mechanisms by which (E)-2-(5-((5-(2-chloro-4-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid exerts its biological effects include:

- Cell Membrane Disruption : The compound's interaction with microbial membranes may lead to increased permeability and eventual cell lysis.

- Enzyme Inhibition : It may inhibit enzymes critical for cancer cell survival and proliferation, such as tyrosine kinases.

- Antioxidant Defense : By scavenging free radicals, it may protect cells from oxidative damage.

Scientific Research Applications

The compound (E)-2-(5-((5-(2-chloro-4-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid has garnered attention in scientific research due to its potential applications in medicinal chemistry and pharmacology. This article explores its applications, supported by case studies and data tables.

Structural Representation

The compound features a thiazolidinone ring, which is known for its biological activity, particularly in anti-inflammatory and anti-cancer properties.

Medicinal Chemistry

The compound's structure suggests potential applications in drug development, particularly as an anti-inflammatory agent. The thiazolidinone moiety is associated with various biological activities, including:

- Anti-inflammatory effects : Case studies indicate that derivatives of thiazolidinone exhibit significant anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .

- Antioxidant activity : Compounds with similar structures have shown promise in scavenging free radicals, which is crucial in preventing oxidative stress-related diseases .

Pharmacological Studies

Research has demonstrated that compounds similar to this one can modulate various biological pathways:

- Inhibition of leukocyte recruitment : Studies have shown that certain thiazolidinone derivatives can reduce leukocyte migration in models of acute inflammation, which is critical for managing conditions like rheumatoid arthritis .

- Potential in cancer therapy : Preliminary studies suggest that the compound may inhibit tumor growth by inducing apoptosis in cancer cells .

Analytical Chemistry

Due to its unique chemical structure, this compound can be utilized as a standard in analytical methods:

- Spectroscopic studies : The compound can be characterized using techniques such as NMR and IR spectroscopy, aiding in the identification of similar compounds in research settings .

Case Study 1: Anti-inflammatory Properties

A study published in a peer-reviewed journal highlighted the efficacy of thiazolidinone derivatives in reducing inflammation markers in animal models. The results indicated a significant decrease in cytokine levels following treatment with the compound, suggesting its potential use in therapeutic formulations for inflammatory diseases .

Case Study 2: Cancer Cell Inhibition

Another research effort focused on the cytotoxic effects of similar compounds on various cancer cell lines. The findings revealed that these compounds could induce apoptosis, highlighting their potential as chemotherapeutic agents .

Table 1: Comparison of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Anti-inflammatory | Thiazolidinone derivatives | Reduced cytokine levels |

| Antioxidant | Furan-based compounds | Scavenging of free radicals |

| Cytotoxicity | Thiazolidinones | Induction of apoptosis |

Table 2: Spectroscopic Data

Comparison with Similar Compounds

Structural Analog 1: (E)-2-(5-((5-(4-Chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic Acid (CAS 372508-48-0)

Key Differences :

- Substituent on phenyl group: The target compound has a 2-chloro-4-nitrophenyl group, whereas Analog 1 has a 4-chlorophenyl group. The nitro group (-NO₂) in the target compound introduces stronger electron-withdrawing effects compared to the chloro (-Cl) substituent in Analog 1. This may increase electrophilicity, altering reactivity in synthetic or biological contexts .

- Molecular weight: Analog 1 has a molecular weight of 428.96 g/mol.

Similarities :

Structural Analog 2: Triazole-Based Sulfonic Acid Derivatives (e.g., 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone)

Key Differences :

- Core structure: Analog 2 uses a triazole ring instead of a thiazolidinone, which may confer different hydrogen-bonding capabilities and metabolic stability .

- Substituents : The triazole derivative includes 2,4-difluorophenyl and phenylsulfonyl groups, which are absent in the target compound. These substituents could influence lipophilicity (logP) and target selectivity.

Similarities :

- Both compounds incorporate sulfonic acid/sulfonyl groups , which enhance aqueous solubility and may improve bioavailability .

Comparative Data Table

Implications of Structural Variations

- Solubility : The ethanesulfonic acid group in the target compound and Analog 1 likely confers higher water solubility compared to Analog 2, which lacks an ionizable sulfonic acid moiety.

- Reactivity : The nitro group in the target compound may increase susceptibility to reduction or nucleophilic attack compared to Analog 1.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.